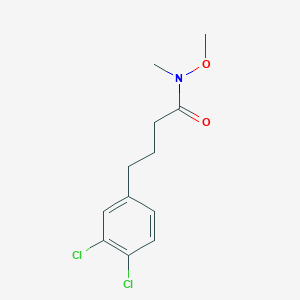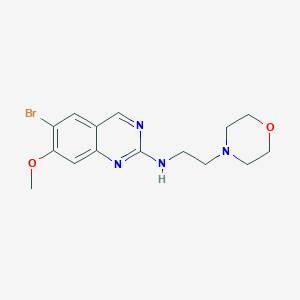
6-bromo-4-N-(3-chloro-2-fluorophenyl)quinoline-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-4-N-(3-chloro-2-fluorophenyl)quinoline-3,4-diamine is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-N-(3-chloro-2-fluorophenyl)quinoline-3,4-diamine typically involves multiple steps, including halogenation, amination, and coupling reactionsThe final step involves the amination of the quinoline ring to introduce the diamine functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-4-N-(3-chloro-2-fluorophenyl)quinoline-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Substitution: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives. Substitution reactions can lead to the formation of new quinoline derivatives with different functional groups .
Applications De Recherche Scientifique
6-bromo-4-N-(3-chloro-2-fluorophenyl)quinoline-3,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-bromo-4-N-(3-chloro-2-fluorophenyl)quinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In cancer research, it may induce apoptosis in cancer cells by interfering with cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-bromo-4-chloroquinoline: Shares the quinoline core structure but lacks the 3-chloro-2-fluorophenyl group and diamine functionality.
6-bromo-3-chloro-2-fluorophenacyl bromide: Contains similar halogen atoms but differs in its overall structure and functional groups.
Uniqueness
Its ability to undergo various chemical reactions and its wide range of scientific research applications further highlight its uniqueness .
Propriétés
Formule moléculaire |
C15H10BrClFN3 |
|---|---|
Poids moléculaire |
366.61 g/mol |
Nom IUPAC |
6-bromo-4-N-(3-chloro-2-fluorophenyl)quinoline-3,4-diamine |
InChI |
InChI=1S/C15H10BrClFN3/c16-8-4-5-12-9(6-8)15(11(19)7-20-12)21-13-3-1-2-10(17)14(13)18/h1-7H,19H2,(H,20,21) |
Clé InChI |
OEKMQUPJORGAET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)F)NC2=C3C=C(C=CC3=NC=C2N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate](/img/structure/B13886615.png)


![2-[(E)-2-Ethoxyvinyl]oxazole](/img/structure/B13886632.png)

![3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile](/img/structure/B13886643.png)




![[5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate](/img/structure/B13886665.png)


